Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3-methyleneazetidine-1-carboxylate

Asymmetric catalysis Ring expansion Proline derivatives

Benzyl 3-methyleneazetidine-1-carboxylate (CAS 934664-23-0; molecular formula C₁₂H₁₃NO₂; molecular weight 203.24 g/mol) is a heterocyclic compound featuring an azetidine ring—a four-membered nitrogen-containing saturated ring—with a 3-methylene substituent and a benzyl carbamate (Cbz) protecting group at the N1 position. The compound is structurally classified within the 3-methyleneazetidine family, a scaffold recognized for its strained ring reactivity and utility as a synthetic building block in medicinal chemistry.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 934664-23-0
Cat. No. B1376359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-methyleneazetidine-1-carboxylate
CAS934664-23-0
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC=C1CN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2
InChIKeyHPAXEPGOVIEEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-methyleneazetidine-1-carboxylate: Chemical Identity, Class, and Baseline Characteristics for Procurement Assessment


Benzyl 3-methyleneazetidine-1-carboxylate (CAS 934664-23-0; molecular formula C₁₂H₁₃NO₂; molecular weight 203.24 g/mol) is a heterocyclic compound featuring an azetidine ring—a four-membered nitrogen-containing saturated ring—with a 3-methylene substituent and a benzyl carbamate (Cbz) protecting group at the N1 position . The compound is structurally classified within the 3-methyleneazetidine family, a scaffold recognized for its strained ring reactivity and utility as a synthetic building block in medicinal chemistry [1]. It is commercially available from multiple suppliers (e.g., AKSci, Bidepharm, Leyan, ChemScene) at purity specifications ranging from 95% to 97% , with literature-confirmed synthesis yielding the compound as a clear, colorless oil in 75% yield following flash chromatography .

Why Generic Substitution of Benzyl 3-methyleneazetidine-1-carboxylate with Other 3-Methyleneazetidine Analogs Fails: A Procurement Risk Assessment


3-Methyleneazetidine derivatives bearing different N-protecting groups are not functionally interchangeable for synthetic applications. The nature of the N-substituent exerts a decisive influence on regioselective reaction outcomes: studies on arylazetidine systems demonstrate that N-alkylazetidines undergo ortho-lithiation, whereas N-Boc azetidines undergo α-benzylic lithiation—a complete regioselectivity switch dictated solely by the N-protecting group [1]. Consequently, substituting benzyl 3-methyleneazetidine-1-carboxylate (Cbz-protected) with its tert-butyl carbamate (Boc) analog (CAS 934664-41-2) or the unprotected hydrochloride salt (CAS 1443624-17-6) without experimental validation introduces significant risk of altered reaction trajectories, divergent product distributions, or outright synthetic failure. Furthermore, the choice between Cbz and Boc protection carries distinct operational implications in multi-step sequences: Cbz groups are cleaved under hydrogenolysis conditions orthogonal to Boc's acid-lability, and in classical Boc/Bzl solid-phase peptide synthesis, conditions are organized based on graded acid sensitivity—underscoring that protection group selection is not a matter of convenience but of synthetic strategy alignment .

Benzyl 3-methyleneazetidine-1-carboxylate: Quantitative Evidence of Synthetic Reactivity, Patent Utility, and Procurement-Relevant Differentiation


3-Methyleneazetidine Scaffold in Asymmetric Catalytic Ring Expansion: Enantioselectivity up to 99% ee Under Mild Conditions

The 3-methyleneazetidine scaffold—of which benzyl 3-methyleneazetidine-1-carboxylate is a Cbz-protected representative—enables highly efficient formal [1,2]-sigmatropic rearrangement of ammonium ylides generated with α-diazo pyrazoamides, achieving enantioselectivity up to 99% ee under mild reaction conditions [1]. This catalytic ring-expansion methodology yields proline-derivative scaffolds, which are valuable chiral building blocks in medicinal chemistry. The methylene group at the 3-position is the essential structural feature that enables the rearrangement; saturated azetidine analogs lacking this exocyclic double bond cannot participate in this transformation. No comparative data are available for the benzyl-protected compound specifically versus the tert-butyl analog in this exact reaction system; the enantioselectivity value is reported for the 3-methyleneazetidine scaffold broadly, and the benzyl derivative is inferred to be a competent substrate within this class [1].

Asymmetric catalysis Ring expansion Proline derivatives

Benzyl 3-methyleneazetidine-1-carboxylate as Patent-Cited Intermediate in MEK Inhibitor Synthesis for Oncology Applications

Benzyl 3-methyleneazetidine-1-carboxylate is explicitly cited as a synthetic intermediate in Exelixis, Inc. patent WO2008/124085 A2, appearing at page/column 179-180 in the context of preparing compounds with MEK inhibitory activity and/or chemokine receptor modulatory function for cancer treatment applications [1]. The compound is also referenced in WO2007/044515 A1 (page/column 165-166) [1]. While quantitative biological data for the target compound itself are not disclosed in the patent literature, the inclusion of benzyl 3-methyleneazetidine-1-carboxylate as a designated intermediate in multiple pharmaceutical patents establishes its recognized role in constructing biologically active compound series. In contrast, the Boc-protected analog tert-butyl 3-methyleneazetidine-1-carboxylate (CAS 934664-41-2) is primarily cited in literature for preparation of functionalized difluorocyclopropanes as building blocks , suggesting distinct application domains for each protecting group variant.

MEK inhibitors Oncology Chemokine receptor modulation

Benzyl 3-methyleneazetidine-1-carboxylate Synthesis: Validated 75% Isolated Yield with Established Purification Protocol

A validated synthetic route for benzyl 3-methyleneazetidine-1-carboxylate has been reported with a 75% isolated yield following flash chromatography purification on SiO₂ using 5-10% ethyl acetate in hexanes as eluent . The product is obtained as a clear, colorless oil with characterization by 1H NMR (400 MHz) confirming structural identity . Comparative yield data for the Boc-protected analog tert-butyl 3-methyleneazetidine-1-carboxylate are not located in the accessible literature; no direct head-to-head synthesis comparison under identical conditions could be identified. The 75% yield figure provides a benchmark for users synthesizing the compound in-house, but procurement of the commercially available compound eliminates this synthetic step entirely. Commercial sources offer the compound at 95-97% purity , which exceeds the purity level implied by the literature synthesis description (which did not specify purity, only that it was obtained as an oil).

Organic synthesis Flash chromatography Yield optimization

N-Protecting Group-Dependent Regioselectivity: Cbz vs. Boc Directs Distinct Lithiation Outcomes in Azetidine Functionalization

Systematic studies on 2-arylazetidine systems demonstrate that the N-protecting group identity fundamentally dictates regioselective lithiation outcomes: N-alkylazetidines undergo ortho-lithiation, while N-Boc azetidines undergo α-benzylic lithiation—a complete regioselectivity switch [1]. This divergent reactivity is attributed to the distinct coordination and electronic properties conferred by the N-substituent. The benzyl carbamate (Cbz) group in benzyl 3-methyleneazetidine-1-carboxylate positions the compound within the N-alkylazetidine-like category regarding lithiation behavior, whereas the tert-butyl carbamate (Boc) analog belongs to the α-benzylic lithiation category. The quantitative difference in regioselectivity is absolute: the reaction site switches completely rather than displaying partial selectivity. This finding is derived from 2-arylazetidine systems rather than 3-methyleneazetidines specifically; extrapolation to the 3-methylene scaffold requires experimental verification.

Regioselective lithiation C-H functionalization Protecting group strategy

Commercial Availability and Quality Specifications: Purity Ranges, Pricing, and Storage Requirements

Benzyl 3-methyleneazetidine-1-carboxylate is commercially available from multiple global suppliers with purity specifications ranging from 95% to 97% . The compound is offered in standard package sizes (100 mg, 250 mg, 1 g, 5 g, 10 g) with pricing typically scaling from approximately ¥400 for 250 mg to ¥10,000 for 1 g in academic procurement contexts . Long-term storage recommendations specify cool, dry conditions or 2-8°C under nitrogen , with predicted boiling point 312.3±41.0°C and density 1.16±0.1 g/cm³ . For comparison, the Boc-protected analog tert-butyl 3-methyleneazetidine-1-carboxylate (CAS 934664-41-2, molecular weight 169.22 g/mol) is available with purity specifications of 97-98% and recommended storage at ambient temperature under argon . The lower molecular weight of the Boc analog (169.22 vs. 203.24) and distinct storage requirements (ambient vs. refrigerated) represent procurement-relevant differences. No data are available regarding shelf-life stability comparisons under accelerated or long-term storage conditions.

Commercial sourcing Purity specification Procurement logistics

Azetidine Scaffold Antibacterial Activity Context: Structurally Distinct 2-Methyleneazetidines Show Potent Gram-Positive Activity

Recent literature demonstrates that densely functionalized 2-methyleneazetidines—structurally distinct from 3-methyleneazetidines—exhibit potent antibacterial activity against Gram-positive bacteria, with the most potent congener (1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine) displaying potency close to that of norfloxacin (MIC values 4 and 1-2 μg/mL, respectively) [1]. These compounds were devoid of activity against fungi and Gram-negative bacteria. Benzyl 3-methyleneazetidine-1-carboxylate contains a methylene group at the 3-position rather than the 2-position and lacks the nitro and aryl substitution patterns associated with antibacterial activity in the 2-methylene series. No antibacterial activity data are available for benzyl 3-methyleneazetidine-1-carboxylate. This evidence serves to delineate the structure-activity boundary: the 3-methylene substitution pattern places the target compound in a different functional category from the antibacterial 2-methyleneazetidines, informing users not to select this compound for antibacterial screening programs without further functionalization.

Antibacterial Gram-positive Structure-activity relationship

Benzyl 3-methyleneazetidine-1-carboxylate: Evidence-Based Application Scenarios for Scientific Procurement and Research Deployment


Medicinal Chemistry: MEK Inhibitor and Chemokine Receptor Modulator Intermediate Synthesis

Based on patent WO2008/124085 A2, benzyl 3-methyleneazetidine-1-carboxylate serves as a designated intermediate in the preparation of compounds with MEK inhibitory activity and chemokine receptor modulatory function for oncology applications . Research groups pursuing MEK pathway-targeted cancer therapeutics or chemokine receptor antagonists should consider this Cbz-protected building block when the synthetic route aligns with the patent-disclosed scaffold construction. The Cbz protection offers orthogonal cleavage (hydrogenolysis) relative to acid-labile protecting groups commonly employed in such sequences.

Asymmetric Catalysis: Substrate for Enantioselective Ring Expansion to Proline Derivatives

3-Methyleneazetidines, including benzyl 3-methyleneazetidine-1-carboxylate as a Cbz-protected representative, participate in asymmetric catalytic ring-expansion reactions with α-diazo pyrazoamides, achieving up to 99% ee and yielding proline-derivative scaffolds under mild conditions . This transformation is not accessible with saturated azetidine analogs. Research groups developing chiral proline-based catalysts, peptidomimetics, or enantioselective synthetic methodologies should procure this compound when the 3-methylene functionality is required to enable the formal [1,2]-sigmatropic rearrangement pathway.

Synthetic Methodology: C-H Functionalization via Regioselective Lithiation

The Cbz protecting group in benzyl 3-methyleneazetidine-1-carboxylate positions the compound for ortho-selective lithiation pathways (characteristic of N-alkylazetidines), in contrast to N-Boc azetidines which undergo α-benzylic lithiation . Research groups pursuing regioselective C-H functionalization of azetidine scaffolds, particularly those requiring ortho-substitution for subsequent cross-coupling or cyclization steps, should select the Cbz-protected variant over the Boc analog to direct lithiation to the desired reaction site. This regioselectivity switch is absolute rather than partial, making protection group selection a critical determinant of synthetic success.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

The Cbz (benzyl carbamate) group is cleaved under hydrogenolysis conditions, providing orthogonality to acid-labile Boc and base-labile Fmoc protecting groups. In synthetic sequences where acid sensitivity of other functional groups precludes Boc deprotection, or where graded acid sensitivity governs the protection/deprotection sequence (as in classical Boc/Bzl solid-phase peptide synthesis) , benzyl 3-methyleneazetidine-1-carboxylate offers a compatible building block. The commercial availability of the compound at 95-97% purity eliminates the need for in-house synthesis (75% literature yield ), reducing labor and enabling direct integration into multi-step campaigns with established storage protocols (2-8°C under nitrogen ).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-methyleneazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.